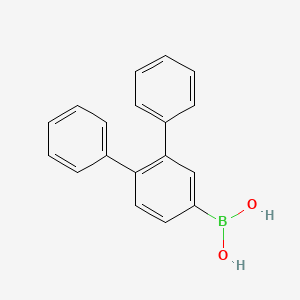![molecular formula C13H11ClN4O B11847174 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 650628-46-9](/img/structure/B11847174.png)
4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and an ethoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester.
Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core.
Ethoxyphenyl substitution: The final step involves the substitution of the ethoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the ethoxyphenyl group.
2-Chloro-thieno[2,3-d]pyrimidine: Contains a thieno ring instead of a pyrazole ring.
N-Pyridine substituted 2-chloro-thieno[2,3-d]pyrimidine: Similar in structure but with a pyridine substitution.
Uniqueness: 4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and ethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These substitutions enhance its potential as a therapeutic agent, particularly in the field of oncology.
Propriétés
Numéro CAS |
650628-46-9 |
|---|---|
Formule moléculaire |
C13H11ClN4O |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
4-chloro-1-(3-ethoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4O/c1-2-19-10-5-3-4-9(6-10)18-13-11(7-17-18)12(14)15-8-16-13/h3-8H,2H2,1H3 |
Clé InChI |
LHCQFHFWGLLCKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)
![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)
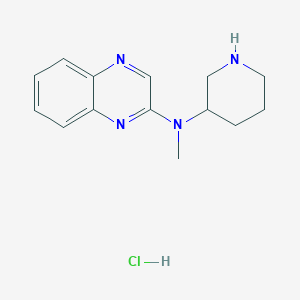


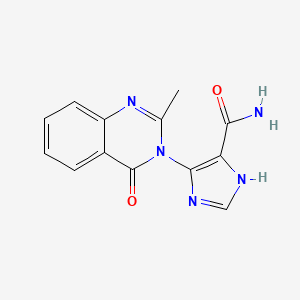

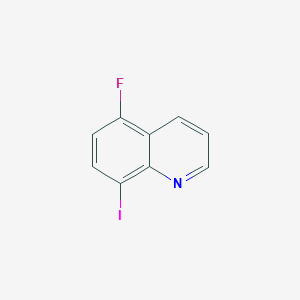

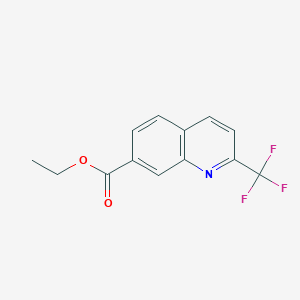

![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
